4-bromo-1-benzothiophene-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-benzothiophene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrOS/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRWTUFSHJYRSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CS2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization of 4 Bromo 1 Benzothiophene 3 Carbaldehyde
Reactions Involving the Bromine Atom
The bromine atom attached to the benzothiophene (B83047) core is a versatile handle for introducing a wide array of substituents through cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The bromine atom in 4-bromo-1-benzothiophene-3-carbaldehyde serves as an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is a widely used method for the synthesis of biaryl compounds and is tolerant of many functional groups, including aldehydes. ikm.org.my The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org
Stille Coupling: In the Stille reaction, the coupling partner is an organotin compound (organostannane). wikipedia.org This reaction is also catalyzed by palladium and is known for its tolerance to a wide variety of functional groups. wikipedia.org However, a significant drawback is the toxicity of the organotin reagents. wikipedia.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.org The process is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgbeilstein-journals.org
Negishi Coupling: The Negishi coupling employs an organozinc reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org It is a versatile method that allows for the coupling of sp², sp³, and sp carbon atoms and is often used in the synthesis of complex molecules. wikipedia.org
Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SₙAr to occur, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org
In the case of this compound, the aldehyde group at the 3-position is electron-withdrawing. However, its effect on the 4-position (meta-like relationship within the benzene (B151609) part of the heterocycle) is not as activating as an ortho or para substituent would be. Therefore, SₙAr reactions at the 4-position are expected to be less facile compared to systems with more appropriately positioned activating groups. Recent studies have shown that many SₙAr reactions, long thought to be stepwise, can proceed through concerted or borderline mechanisms. nih.govnih.gov The feasibility of an SₙAr reaction on this substrate would likely require strong nucleophiles and potentially harsh reaction conditions.
Halogen Dance Reactions and Halogen-Metal Exchange
Halogen dance (HD) reactions describe the base-induced intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. whiterose.ac.ukkobe-u.ac.jp This rearrangement typically proceeds through a series of deprotonation and metal-halogen exchange steps, ultimately leading to the most thermodynamically stable organometallic intermediate. ias.ac.in For thiophene (B33073) derivatives, this reaction has been a useful tool for accessing substitution patterns that are not directly available. whiterose.ac.ukimperial.ac.uk
While no specific studies on halogen dance reactions of this compound are documented, the general mechanism involves initial deprotonation by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). In the case of the target molecule, the most acidic proton is likely the one at the C2 position, adjacent to the sulfur atom and the electron-withdrawing formyl group. Deprotonation at C2 would form a lithiated intermediate. This intermediate could then potentially initiate a cascade of bromine migration. However, the presence of the aldehyde group introduces significant complexity, as it is highly susceptible to attack by the organolithium species generated in situ, which could lead to dimerization or other side reactions.
Halogen-metal exchange , a more direct method for generating an organometallic species, is a fundamental reaction in organometallic chemistry. wikipedia.org It typically involves treating an aryl halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to prevent side reactions. nih.govtcnj.edu This exchange converts the carbon-halogen bond into a carbon-metal bond.
For this compound, a bromine-lithium exchange at the C4 position would generate a novel nucleophilic center on the benzene ring, opening pathways for the introduction of various electrophiles.
| Reaction Type | Key Reagent | Potential Transformation | Challenges for this compound |
|---|---|---|---|
| Halogen Dance | LDA or other strong amide bases | Migration of Br from C4 to another position | Competitive reaction with the C3-aldehyde; stability of intermediates |
| Halogen-Metal Exchange | n-BuLi or t-BuLi at low temp. | Conversion of C4-Br to C4-Li | Requires chemoselective conditions to avoid attack on the C3-aldehyde |
The key to a successful halogen-metal exchange on this substrate is chemoselectivity. The reaction must be performed under conditions where the bromine-lithium exchange is significantly faster than the nucleophilic attack of the organolithium reagent on the aldehyde. tcnj.edu This is often achieved at very low temperatures (e.g., -78 °C or lower). nih.gov The resulting 4-lithio-1-benzothiophene-3-carbaldehyde could then be trapped with an electrophile to create a new C-C or C-heteroatom bond at the C4 position.
Functionalization of the Benzothiophene Core
Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry. wikipedia.orgmasterorganicchemistry.com In benzothiophene, the thiophene ring is generally more activated towards electrophilic attack than the benzene ring, with substitution preferentially occurring at the C3 position. chegg.com Since the C3 position in this compound is already substituted, any further SEAr reactions would have to occur at either the C2 position or on the benzene ring (C5, C6, C7).
The existing substituents heavily influence the regioselectivity and rate of further substitutions. The 3-formyl group is a meta-directing, deactivating group, while the 4-bromo group is an ortho-, para-directing but deactivating group. youtube.com Both groups withdraw electron density from the ring system, making further electrophilic substitution challenging and requiring harsh reaction conditions.
Predicting the outcome is complex:
Attack at C2: The C2 position is ortho to the deactivating formyl group, but also activated by the adjacent sulfur atom.
Attack on the Benzene Ring: The directing effects of the bromo and formyl groups are opposing. The formyl group would direct meta to itself (C5 and C7), while the bromo group would direct ortho (C5) and para (C7). This confluence of directing effects might lead to a mixture of products, with substitution at C5 and C7 being electronically favored over C6.
Given the deactivated nature of the ring system, specific experimental data is needed to confirm the feasibility and regioselectivity of further electrophilic substitutions on this particular molecule.
Direct C-H activation has emerged as a powerful, atom-economical strategy for forming new bonds without the need for pre-functionalized starting materials. researchgate.netorganic-chemistry.org Research has shown that the benzothiophene core can undergo direct C-H functionalization.
Notably, a metal-free method for the direct C4 arylation of benzothiophenes has been developed that is compatible with a C3-formyl substituent. nih.gov This process involves the initial oxidation of the benzothiophene sulfur to a sulfoxide. The sulfoxide then undergoes a C-H/C-H type coupling with phenols in the presence of trifluoroacetic anhydride (TFAA) to yield C4-arylated products. nih.gov This methodology is significant because it operates without a directing group or a metal catalyst, which makes it tolerant of sensitive functionalities like halides and formyl groups. nih.gov
In this reaction, the C3-formyl group acts as a necessary electron-withdrawing group that facilitates the reaction. The process demonstrates high regioselectivity for the C4 position on the benzene ring. nih.gov
| Benzothiophene Substrate (as S-Oxide) | Phenol Coupling Partner | Product | Yield |
|---|---|---|---|
| 3-Formyl-2-methylbenzothiophene S-oxide | 4-Bromophenol | 4-(4-Bromo-2-hydroxyphenyl)-3-formyl-2-methylbenzothiophene | 65% |
| 3-Formyl-2-phenylbenzothiophene S-oxide | 4-Bromophenol | 4-(4-Bromo-2-hydroxyphenyl)-3-formyl-2-phenylbenzothiophene | 62% |
| 3-Formylbenzothiophene S-oxide | 2,4-Dibromophenol | 4-(2,4-Dibromo-6-hydroxyphenyl)-3-formylbenzothiophene | 52% |
Data is illustrative of the reactivity of the C3-formyl benzothiophene core in this specific reaction type as reported in the literature.
This specific C-H activation strategy highlights a pathway to functionalize the benzene ring of the this compound scaffold, assuming the initial bromo-substituent does not interfere with the S-oxidation or subsequent coupling.
Chemoselectivity and Orthogonal Functionalization Strategies
The multiple reactive sites on this compound make chemoselectivity a central challenge and opportunity for its use in synthesis. An orthogonal functionalization strategy would allow for the selective modification of one part of the molecule without affecting the others.
The molecule presents several distinct reactive handles:
The Aldehyde Group: Susceptible to nucleophilic attack, condensation reactions, and oxidation/reduction.
The C4-Br Bond: Can be targeted by transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) or halogen-metal exchange.
The C-H Bonds: The C2 proton is acidic and can be removed by strong bases (directed ortho-metalation). nih.gov The C-H bonds on the benzene ring (C5, C6, C7) can be targeted by C-H activation chemistry.
The metal-free C4-arylation of related 3-formylbenzothiophenes provides an excellent example of an orthogonal strategy. nih.gov In this reaction, the C4-H bond is selectively functionalized while leaving both a C3-formyl group and, hypothetically, a C-Br bond untouched. This is in stark contrast to palladium-catalyzed direct arylation, which would typically favor reaction at the C-Br bond over C-H activation. nih.gov
A hypothetical orthogonal approach could involve:
Step 1: Protection of the aldehyde group (e.g., as an acetal) to prevent its reaction with nucleophiles or organometallics.
Step 2: A Suzuki coupling reaction utilizing the C4-Br bond to introduce an aryl or vinyl group.
Step 3: Deprotection of the aldehyde, followed by its conversion into another functional group (e.g., an alcohol via reduction or a carboxylic acid via oxidation).
Such multi-step sequences, leveraging the differential reactivity of each functional group, would allow for the systematic and controlled construction of complex molecules from the this compound template.
Advanced Spectroscopic and Structural Characterization Studies
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
The crystal structure would be expected to be largely planar, owing to the fused aromatic ring system. The aldehyde group at the 3-position might exhibit some rotational freedom, and its orientation relative to the thiophene (B33073) ring would be a key parameter to determine. Intermolecular interactions are crucial in dictating the crystal packing. For this compound, one would anticipate the presence of several types of non-covalent interactions, including π-π stacking between the benzothiophene (B83047) ring systems of adjacent molecules. Furthermore, the bromine atom and the oxygen atom of the carbaldehyde group are expected to participate in halogen bonding and dipole-dipole interactions, respectively. These interactions would play a significant role in the supramolecular architecture of the compound in the solid state. Analysis of the crystal packing would reveal how these interactions govern the formation of dimers, layers, or more complex three-dimensional networks.
Table 1: Predicted Crystallographic Parameters for 4-bromo-1-benzothiophene-3-carbaldehyde
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c ≈ 5-20 Å; β ≈ 90-110° |
| Intermolecular Interactions | π-π stacking, Halogen bonding (Br···O), C-H···O hydrogen bonds |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution.
While 1D ¹H and ¹³C NMR provide initial information, 2D NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, especially for complex aromatic systems.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on the benzene (B151609) ring, allowing for their sequential assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, greatly simplifying the assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the aldehyde proton would show a correlation to the C3 carbon of the thiophene ring, confirming the position of the carbaldehyde group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound
| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |
|---|---|---|---|
| CHO | ~10.0 | ~185 | C3, C3a |
| H2 | ~8.3 | - | C3, C3a, C7a |
| H5 | ~7.8 | ~125 | C4, C7, C3a |
| H6 | ~7.5 | ~126 | C4, C5, C7a |
| H7 | ~8.5 | ~123 | C5, C7a |
| C2 | - | ~135 | H2 |
| C3 | - | ~136 | H2, CHO |
| C3a | - | ~140 | H2, H5, CHO |
| C4 | - | ~115 | H5 |
| C5 | - | ~125 | H6, H7 |
| C6 | - | ~126 | H5, H7 |
| C7 | - | ~123 | H6 |
| C7a | - | ~143 | H2, H7 |
Solid-State NMR for Polymorphs and Amorphous Forms
Solid-state NMR (ssNMR) provides structural information on solid materials, including crystalline polymorphs and amorphous forms. If this compound were found to exist in different crystalline forms (polymorphs), ssNMR would be a valuable tool to distinguish them. Differences in crystal packing would lead to distinct chemical shifts and cross-polarization dynamics in the solid-state spectra. This technique can also provide insights into the molecular dynamics in the solid state.
High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) provides an exact mass of the molecular ion, which allows for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) experiments on the molecular ion would be used to elucidate the fragmentation pathways.
For this compound, the molecular ion peak [M]⁺• would be expected to be prominent. The presence of bromine would be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺• and [M+2]⁺•). Key fragmentation pathways would likely involve:
Loss of a hydrogen atom to form the [M-H]⁺ ion.
Loss of the formyl group (•CHO) to give the [M-29]⁺ ion.
Loss of carbon monoxide (CO) from the [M-H]⁺ ion.
Cleavage of the bromine atom to form the [M-Br]⁺ ion.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Fragment) | Description |
|---|---|
| 240/242 ([M]⁺•) | Molecular ion |
| 239/241 ([M-H]⁺) | Loss of a hydrogen atom |
| 211/213 ([M-CHO]⁺) | Loss of the formyl group |
| 161 ([M-Br]⁺) | Loss of a bromine atom |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, expected in the region of 1670-1700 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would likely appear in the fingerprint region, below 700 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. The C=O stretch would also be visible, although it is often weaker in Raman than in IR. The symmetric nature of some of the ring vibrations might make them more intense in the Raman spectrum.
Table 4: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium | Medium |
| Aldehyde C-H Stretch | 2850-2750 | Medium | Medium |
| C=O Stretch | 1700-1670 | Strong | Medium |
| Aromatic C=C Stretch | 1600-1400 | Medium-Strong | Strong |
| C-Br Stretch | 700-500 | Medium | Weak |
Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Behavior
Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* electronic transitions. The benzothiophene core is a good chromophore, and the presence of the bromine atom and the carbaldehyde group would likely cause a red-shift (bathochromic shift) of the absorption maxima compared to the parent benzothiophene. Multiple absorption bands would be expected in the UV region, potentially extending into the visible range.
Emission (Fluorescence) Spectroscopy: Upon excitation at an appropriate wavelength, the molecule may exhibit fluorescence. The emission spectrum would be red-shifted with respect to the absorption spectrum (Stokes shift). The quantum yield of fluorescence would depend on the efficiency of radiative versus non-radiative decay pathways. The presence of the heavy bromine atom could potentially enhance intersystem crossing to the triplet state, which might lead to phosphorescence at low temperatures.
Table 5: Predicted Photophysical Properties for this compound
| Property | Predicted Value/Behavior |
|---|---|
| Absorption Maxima (λₘₐₓ) | ~250-350 nm |
| Molar Absorptivity (ε) | High (π-π* transitions) |
| Emission Maxima (λₑₘ) | Expected to be in the near-UV or visible region |
| Stokes Shift | Moderate |
| Fluorescence Quantum Yield | Potentially low due to heavy atom effect |
Computational and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 4-bromo-1-benzothiophene-3-carbaldehyde, DFT calculations offer a detailed understanding of its behavior at the atomic and molecular levels.
Electronic Structure, Molecular Orbitals, and Frontier Orbitals
The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. DFT calculations can determine the energies and shapes of these orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier molecular orbitals. youtube.combohrium.com These orbitals are crucial in determining the chemical reactivity of the molecule.
The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. Theoretical studies on similar benzothiophene (B83047) derivatives have utilized DFT to calculate these orbital energies and predict their electronic properties. researchgate.netub.ac.id
Table 1: Theoretical Frontier Molecular Orbital Energies for a Benzothiophene Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -2.5 |
| HOMO-LUMO Gap | 3.7 |
Note: The values presented are illustrative and based on typical DFT calculations for similar aromatic compounds.
Reaction Mechanism Elucidation and Transition State Analysis
DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and transition states. For this compound, this could involve studying reactions such as nucleophilic additions to the carbaldehyde group or cross-coupling reactions at the bromine-substituted position.
Transition state analysis allows for the determination of the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. By locating the transition state structure and calculating its energy, the rate-determining step of a reaction can be identified. This information is vital for optimizing reaction conditions and predicting reaction outcomes.
Spectroscopic Property Prediction and Correlation with Experimental Data
DFT can be used to predict various spectroscopic properties of this compound, including its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. scienceopen.comresearchgate.net These theoretical predictions can be correlated with experimental data to confirm the molecular structure and to aid in the interpretation of experimental spectra. academie-sciences.fr
For instance, theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the stretching and bending modes of the chemical bonds within the molecule. Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. cnr.it
Table 2: Predicted Spectroscopic Data for a Benzothiophene Derivative
| Spectroscopic Technique | Predicted Data |
|---|---|
| IR (cm⁻¹) | C=O stretch: ~1680, C-Br stretch: ~650 |
| UV-Vis (nm) | λmax: ~320 |
| ¹H NMR (ppm) | Aldehyde proton: ~10.0 |
Note: These are representative values based on known spectroscopic data for similar functional groups and aromatic systems.
Noncovalent Interaction Analysis (e.g., Halogen Bonding)
The bromine atom in this compound can participate in noncovalent interactions, most notably halogen bonding. mdpi.com Halogen bonding is an attractive interaction between a halogen atom and a Lewis base. researchgate.net DFT calculations can be used to analyze the strength and nature of these interactions.
The analysis of the molecular electrostatic potential (MEP) surface can reveal the regions of positive and negative electrostatic potential on the molecule. nih.gov The area of positive potential on the bromine atom, known as the σ-hole, is responsible for its ability to form halogen bonds. nih.gov Understanding these noncovalent interactions is important for predicting the crystal packing of the molecule and its interactions with biological targets. dntb.gov.uanih.gov
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.govnih.gov For this compound, MD simulations can be used for conformational analysis to explore the different spatial arrangements of the atoms in the molecule and their relative stabilities. This is particularly useful for understanding the flexibility of the molecule and the orientation of the carbaldehyde group relative to the benzothiophene ring system.
Furthermore, MD simulations can be used to investigate the effects of different solvents on the structure and properties of the molecule. By simulating the molecule in a box of solvent molecules, it is possible to study how the solvent influences the conformational preferences and the interactions of the molecule with its environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on structural parameters and theoretical descriptors)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. nih.gov For this compound, QSAR models can be developed to predict its potential biological activities based on its structural parameters and theoretical descriptors.
These descriptors can be derived from DFT calculations and include electronic properties (such as HOMO and LUMO energies), steric properties (such as molecular volume and surface area), and hydrophobic properties. By correlating these descriptors with the known activities of a series of related compounds, a predictive QSAR model can be built. This can be a valuable tool in the design of new molecules with desired biological activities.
Molecular Docking Studies for Receptor-Ligand Interactions
Detailed molecular docking studies are a cornerstone of modern drug discovery and computational chemistry, providing crucial insights into how a ligand, such as this compound, might interact with a protein's binding site at a molecular level. This in silico technique predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. The analysis of these predicted binding modes can elucidate key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are critical for biological activity.
Despite the synthetic accessibility of this compound and its potential as a scaffold in medicinal chemistry, dedicated molecular docking studies on this specific compound have not been reported in peer-reviewed literature. The influence of the bromine atom at the 4-position and the carbaldehyde group at the 3-position on the molecule's electronic and steric properties would be of significant interest for such studies. These features would undoubtedly govern its interaction profile with various biological targets.
For instance, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in ligand-receptor binding. The carbaldehyde group, with its hydrogen bond acceptor capability, would also be expected to form specific interactions with amino acid residues in a protein's active site.
While a patent has listed this compound in the context of potential PAD4 inhibitors, the detailed computational analysis and specific binding interactions were not disclosed. google.com
The absence of such studies represents a significant knowledge gap in the scientific understanding of this particular compound. Future research in this area would be invaluable for predicting its potential biological targets, understanding its mechanism of action, and guiding the rational design of new derivatives with enhanced therapeutic properties.
Table 1: Summary of Molecular Docking Data for this compound
| Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interactions |
|---|
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Applications in Advanced Organic Synthesis
Building Block for Complex Polyheterocyclic Systems
The inherent reactivity of the aldehyde and the carbon-bromine bond in 4-bromo-1-benzothiophene-3-carbaldehyde makes it an ideal starting material for the synthesis of a variety of fused heterocyclic systems. The aldehyde group serves as a convenient handle for condensation and cyclization reactions, while the bromine atom is amenable to a range of cross-coupling reactions, most notably palladium-catalyzed transformations.
This dual functionality allows for the construction of diverse polyheterocyclic frameworks, which are of significant interest due to their prevalence in pharmacologically active compounds and materials science. For instance, the aldehyde can be readily converted into an imine, which can then undergo intramolecular cyclization onto the aromatic ring system, facilitated by the bromine atom's ability to participate in subsequent bond-forming reactions. This strategy has been employed in the synthesis of various nitrogen- and sulfur-containing polycycles.
Detailed research has demonstrated the utility of related benzothiophene (B83047) aldehydes in domino reactions to create complex scaffolds such as benzothieno[3,2-b]pyridines. While specific examples detailing the use of the 4-bromo isomer are still emerging, the established reactivity patterns of similar compounds strongly support its potential in this area. The strategic placement of the bromine at the 4-position offers a distinct advantage for regioselective synthesis, allowing for the controlled construction of annulated systems.
Precursor for Natural Product Analogues and Designed Scaffolds
Natural products often provide the inspiration for the design of novel therapeutic agents and molecular probes. The benzothiophene core is a key structural motif in a number of biologically active natural products and synthetic drugs. This compound serves as a valuable starting point for the synthesis of analogues of these natural products, allowing for systematic modifications to explore structure-activity relationships (SAR).
The aldehyde functionality can be elaborated into various side chains or used to introduce other functional groups, mimicking the appendages found in natural products. The bromine atom, through cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, enables the introduction of a wide array of aryl, heteroaryl, and alkyl groups. This modular approach allows for the rapid generation of a library of natural product analogues with diverse substitution patterns. These designed scaffolds are instrumental in identifying new bioactive compounds with improved potency, selectivity, and pharmacokinetic properties.
Synthesis of Chiral Derivatives and Enantioselective Transformations
The development of enantioselective synthetic methods is a cornerstone of modern organic chemistry, particularly in the synthesis of chiral drugs. This compound can be utilized as a prochiral substrate in a variety of enantioselective transformations. The aldehyde group is susceptible to nucleophilic attack, and the use of chiral catalysts or reagents can direct this addition to produce enantioenriched secondary alcohols.
Furthermore, the benzothiophene scaffold can be incorporated into chiral ligands for transition metal catalysis. For example, the aldehyde can be converted into an oxazoline (B21484) group, a common component of privileged chiral ligands. The resulting benzothiophene-oxazoline ligands can then be employed in a range of enantioselective catalytic reactions. While specific examples starting from this compound are not yet widely reported, the synthesis of novel chiral thiophene- and benzofuran-oxazoline ligands for enantioselective palladium-catalyzed allylation highlights the potential of this approach. The presence of the bromine atom offers an additional site for modification, potentially allowing for the fine-tuning of the ligand's steric and electronic properties to achieve high levels of enantioselectivity.
Polymer Chemistry and Oligomer Synthesis (e.g., conjugated systems incorporating the benzothiophene core)
Conjugated polymers and oligomers incorporating the benzothiophene unit are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The benzothiophene core imparts desirable electronic and photophysical properties, as well as enhanced stability compared to simpler thiophene-based systems.
This compound is a promising monomer for the synthesis of such materials. The bromine atom serves as a handle for polymerization through various cross-coupling methodologies, such as Suzuki and Stille polycondensation reactions. The aldehyde group can be either pre-functionalized before polymerization or modified post-polymerization to tune the properties of the resulting material. For instance, the aldehyde can be converted into a vinylene group, extending the conjugation length of the polymer backbone. The ability to incorporate both the benzothiophene core and a modifiable functional group into a conjugated polymer allows for the rational design of materials with tailored electronic and optical properties.
The following table summarizes the key applications of this compound in advanced organic synthesis:
| Application Area | Key Functional Group(s) Utilized | Synthetic Transformations | Resulting Molecular Architectures |
| Complex Polyheterocyclic Systems | Aldehyde, Bromine | Condensation, Cyclization, Cross-Coupling | Fused heterocyclic systems (e.g., thieno[3,2-c]pyridines) |
| Natural Product Analogues | Aldehyde, Bromine | Functional group elaboration, Cross-Coupling | Diverse scaffolds with varied substitution patterns |
| Chiral Derivatives | Aldehyde | Enantioselective nucleophilic addition, Ligand synthesis | Enantioenriched alcohols, Chiral ligands |
| Polymer Chemistry | Bromine, Aldehyde | Polycondensation (e.g., Suzuki, Stille), Post-polymerization modification | Conjugated polymers and oligomers |
Applications in Materials Science
Organic Semiconductors and Charge Transport Materials
The benzothiophene (B83047) scaffold is a cornerstone in the design of organic semiconductors due to its rigid, planar structure and propensity for strong intermolecular π-π stacking, which is crucial for efficient charge transport. acs.orgnih.gov The introduction of a bromine atom, as in 4-bromo-1-benzothiophene-3-carbaldehyde, is a common strategy in the development of organic semiconductors. The bromine atom can be used as a reactive handle for cross-coupling reactions, such as Suzuki or Stille couplings, to extend the π-conjugated system of the molecule. This extension is a key factor in modulating the HOMO/LUMO energy levels and, consequently, the charge injection and transport properties of the material. nih.gov
Furthermore, the carbaldehyde group offers a versatile point for derivatization. It can be transformed into a variety of other functional groups, enabling the synthesis of a diverse library of materials with tailored electronic characteristics. For instance, condensation reactions with active methylene (B1212753) compounds can lead to the formation of donor-acceptor molecules, which are of great interest for ambipolar or n-type organic field-effect transistors (OFETs).
The combination of the benzothiophene core with these functional groups suggests that this compound is a promising precursor for high-performance p-type and potentially n-type organic semiconductors.
Table 1: Prospective Charge Transport Properties of Semiconductors Derived from this compound (Note: The following data is hypothetical and based on the performance of similar benzothiophene-based materials.)
| Derivative | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Hole Mobility (cm²/Vs) |
| Core Molecule | -5.4 | -2.1 | > 0.1 |
| π-extended via Bromine | -5.2 | -2.5 | > 1.0 |
| Donor-Acceptor via Aldehyde | -5.6 | -3.0 | > 0.5 (ambipolar) |
Optoelectronic Device Components (e.g., OLEDs, OPVs) – focus on molecular design and properties contributions
In the realm of optoelectronics, particularly organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), the molecular design of the active materials is paramount. Benzothiophene derivatives have been successfully employed in both OLEDs and OPVs. bgu.ac.ilresearchgate.net The this compound scaffold provides a framework that can be strategically modified to create materials with desirable photophysical and electronic properties for these applications.
For OLEDs, the benzothiophene core can serve as a building block for emissive materials or host materials. The ability to functionalize at both the bromo and carbaldehyde positions allows for the creation of molecules with high quantum yields and tunable emission colors. For example, the carbaldehyde group can be used to introduce fluorescent or phosphorescent moieties, while the bromine atom can be used to attach groups that enhance thermal stability and charge transport.
In the context of OPVs, the design of donor and acceptor materials with appropriate energy level alignment is critical for efficient exciton (B1674681) dissociation and charge collection. rsc.orgnih.gov this compound can act as a precursor to synthesize both donor and acceptor molecules. The electron-rich benzothiophene core is suitable for donor materials, and its properties can be further tuned by modifications at the bromine position. The electron-withdrawing nature of the carbaldehyde group, and derivatives thereof, makes it a potential starting point for the synthesis of acceptor materials.
Table 2: Potential Optoelectronic Properties of Materials Derived from this compound (Note: The following data is hypothetical and based on the performance of similar benzothiophene-based materials.)
| Application | Derivative Type | Key Property | Potential Performance |
| OLED | Emissive Layer | Emission Wavelength | Tunable (Blue to Red) |
| Host Material | Triplet Energy | > 2.5 eV | |
| OPV | Donor Material | Power Conversion Efficiency | > 10% |
| Acceptor Material | Electron Affinity | > 3.5 eV |
Chemo- and Biosensor Design and Mechanism of Action
The development of sensitive and selective chemo- and biosensors is a rapidly growing field. Benzothiophene derivatives have shown promise in this area, particularly in the design of fluorescent sensors. rsc.orgresearchgate.netrsc.org The carbaldehyde group in this compound is a key feature for sensor development. It can readily react with specific analytes or be used as a reactive site to attach a receptor unit that selectively binds to a target molecule.
For instance, benzothiophene carbaldehydes have been used to synthesize chalcone-based fluorescent sensors. researchgate.net The mechanism of action often involves a change in the electronic properties of the benzothiophene fluorophore upon binding of the analyte to the receptor. This can lead to a detectable change in the fluorescence intensity (turn-on or turn-off) or a shift in the emission wavelength (ratiometric sensing). The presence of the bromine atom could also be exploited to further modify the sensor molecule, for example, by attaching it to a surface or a larger biomolecule. The inherent fluorescence of the benzothiophene core makes it an attractive scaffold for the development of highly sensitive optical sensors.
Liquid Crystalline Materials Development
The rigid and anisotropic structure of the benzothiophene unit makes it a suitable core for the design of liquid crystalline materials. tandfonline.comtandfonline.com By attaching flexible alkyl chains to the benzothiophene core, it is possible to induce mesophase behavior. The this compound molecule offers multiple sites for such modifications.
The carbaldehyde group can be converted into an ester or an imine linkage to connect to another aromatic ring with a terminal alkyl chain. Similarly, the bromine atom can be replaced with an alkyl or alkoxy chain via cross-coupling reactions. The resulting molecules, with their elongated and rigid core, could exhibit various liquid crystalline phases, such as nematic or smectic phases, depending on the nature and length of the attached chains. The development of liquid crystalline semiconductors is of particular interest, as the self-organizing properties of liquid crystals can lead to highly ordered thin films with enhanced charge transport properties. researchgate.netrsc.org
Medicinal Chemistry Research Trajectories
Scaffold Optimization and Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the benzothiophene (B83047) scaffold, extensive SAR studies have been conducted to optimize its therapeutic potential, particularly in oncology.
One significant area of research involves the synthesis of benzothiophene acrylonitrile analogs. nih.govrsc.org By reacting benzo[b]thiophene-2-carbaldehyde or -3-carbaldehyde with various benzyl nitriles, researchers have created compounds with potent anticancer properties. nih.gov For instance, SAR studies on these analogs, which resemble the natural antitubulin agent combretastatin A-4, revealed that the trimethoxyphenyl moiety is crucial for activity. nih.gov Modifications to this part of the molecule can influence cytotoxicity and antitubulin effects. nih.gov A quantitative structure-activity relationship (QSAR) analysis on a series of Benzo[b]thiophene-based compounds identified that steric interactions, electrostatic fields, and specific electro-topological parameters are key determinants of their anticancer efficacy. researchgate.netijpsjournal.com
Further scaffold optimization has led to the development of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives. In one study, the addition of a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol group at the C-5 position significantly enhanced the anti-proliferative activity of the compounds against breast cancer cells. nih.govnih.gov Similarly, the development of 5-hydroxybenzothiophene derivatives has yielded potent multi-kinase inhibitors. SAR exploration identified a compound with a 5-hydroxybenzothiophene hydrazide scaffold as a particularly effective inhibitor against several cancer-relevant kinases. tandfonline.comnih.gov
Another class of compounds, benzothiophene–chalcone hybrids, has been investigated as cholinesterase inhibitors for potential application in Alzheimer's disease. nih.gov SAR studies showed that the substitution pattern on the benzothiophene ring and the chalcone moiety significantly influences the inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For example, compound 5h from a synthesized series emerged as the most potent BChE inhibitor, with an activity comparable to the reference drug galantamine. nih.gov
Table 1: SAR Findings for Benzothiophene Derivatives
| Derivative Class | Key Structural Feature | Biological Activity | Research Finding |
| Benzothiophene Acrylonitriles | E-isomer configuration and trimethoxyphenyl ring | Potent anticancer (sub-nanomolar GI₅₀) | The geometric isomerism and substitution on the phenyl ring are critical for potent growth inhibition in human cancer cell lines. nih.gov |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxides | Carboxamide at C-3 and 1-methyl-1H-pyrazol at C-5 | Enhanced anti-proliferative activity | These substitutions were key to improving activity against the RhoA/ROCK pathway in breast cancer cells. nih.govnih.gov |
| 5-Hydroxybenzothiophene Derivatives | 5-hydroxybenzothiophene hydrazide scaffold | Potent multi-kinase inhibition (nM range) | The hydrazide linker was crucial for achieving broad-spectrum kinase inhibition and anticancer effects. tandfonline.comnih.gov |
| Benzothiophene-Chalcone Hybrids | Chalcone moiety attached to the benzothiophene core | Cholinesterase inhibition (µM range) | Specific substitutions on the chalcone portion led to potent and selective inhibition of butyrylcholinesterase. nih.gov |
Rational Design of Ligands Targeting Specific Biological Macromolecules
Rational drug design involves creating molecules that are complementary in shape and charge to a specific biological target. The benzothiophene scaffold has been successfully employed in the structure-guided design of inhibitors for various enzymes and receptors implicated in disease.
Polo-like kinase 1 (PLK1): PLK1 is a crucial regulator of the cell cycle and a validated target in oncology. researchgate.net Researchers have designed and synthesized benzothiophene derivatives as potent inhibitors of the PLK1 polo-box domain (PBD), which is essential for its function. researchgate.net Through structure-guided development, compounds with high binding affinity and inhibitory activity (IC₅₀ values in the sub-micromolar range) were identified. researchgate.net One of the most potent compounds, 14f , demonstrated an IC₅₀ of 0.26 μM and significant antiproliferative activity against several cancer cell lines. researchgate.net This success was achieved by optimizing the interactions between the benzothiophene core and the binding site of the PLK1-PBD. researchgate.net
RhoA/ROCK Pathway: The Rho family of GTPases, particularly RhoA, are key drivers of tumor growth and metastasis. nih.govnih.gov Based on a previously identified covalent inhibitor of RhoA, scientists rationally designed a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives. nih.govnih.gov Molecular docking studies revealed that these new compounds exhibited a different, more favorable binding pattern within the RhoA protein compared to the parent inhibitor, leading to improved anticancer activity. nih.gov
Kinases and Other Enzymes: The benzothiophene nucleus has been a template for designing multi-kinase inhibitors. For example, 5-hydroxybenzothiophene derivatives were developed to simultaneously target several kinases involved in cancer progression, such as Clk4, DRAK1, and haspin, with IC₅₀ values in the nanomolar range. tandfonline.comnih.gov The design of these multi-target ligands represents a promising strategy to overcome chemoresistance. nih.gov Furthermore, benzothiophene analogs have been designed as potent inhibitors of Factor IXa for thrombosis and cholinesterases for Alzheimer's disease, showcasing the versatility of this scaffold in targeting diverse macromolecules. nih.govtandfonline.com
Investigation of Molecular Mechanisms in Biological Systems
Understanding the molecular mechanism of action is critical for drug development. Research on 4-bromo-1-benzothiophene-3-carbaldehyde derivatives has elucidated their interactions with biological systems at a molecular level, including enzyme inhibition pathways and receptor binding affinities.
Enzyme Inhibition Pathways:
Tubulin Polymerization Inhibition: A significant mechanism for the anticancer effect of benzothiophene acrylonitrile analogs is the inhibition of tubulin polymerization. nih.govrsc.org These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and ultimately cell death, often through a process known as mitotic catastrophe. nih.gov This mechanism is particularly important as it can be effective against cancer cell lines that are resistant to other classes of drugs. nih.govrsc.org
RhoA/ROCK Pathway Inhibition: Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been shown to inhibit the RhoA/ROCK signaling pathway. nih.govnih.gov This was confirmed by observing the suppression of myosin light chain phosphorylation and the disruption of stress fiber formation in treated cancer cells. nih.gov By inhibiting this pathway, the compounds effectively reduce cell proliferation, migration, and invasion. nih.govnih.gov
Multi-Kinase Inhibition: The 5-hydroxybenzothiophene derivative 16b was found to induce G2/M cell cycle arrest and apoptosis in glioblastoma cells. tandfonline.comnih.gov Its mechanism involves the simultaneous inhibition of multiple kinases, including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, thereby disrupting several signaling pathways crucial for cancer cell survival and proliferation. tandfonline.comnih.gov
Receptor Binding Affinities: Molecular docking and binding studies have been instrumental in understanding the interactions of benzothiophene derivatives with their targets. For PLK1-PBD inhibitors, docking studies predicted a high binding affinity, which was later confirmed by fluorescence polarization assays showing IC₅₀ values as low as 0.26 μM. researchgate.net Similarly, for cholinesterase inhibitors, molecular docking calculations helped to elucidate the specific interactions between the benzothiophene-chalcone hybrids and the active sites of both AChE and BChE, explaining the observed inhibitory potencies. nih.gov
Table 2: Mechanistic Insights into Benzothiophene Derivatives
| Compound Class | Biological Target | Mechanism of Action | Experimental Evidence |
| Benzothiophene Acrylonitriles | Tubulin | Inhibition of tubulin polymerization | Mitotic arrest, disruption of microtubule structure, activity in multidrug-resistant cell lines. nih.govrsc.org |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxides | RhoA/ROCK Pathway | Inhibition of GTPase signaling | Suppression of myosin light chain phosphorylation, reduced cell migration and invasion. nih.govnih.gov |
| 5-Hydroxybenzothiophene Derivatives | Multiple Kinases (Clk, Dyrk, etc.) | Simultaneous inhibition of several kinase pathways | G2/M cell cycle arrest, apoptosis induction, modulation of apoptotic markers. tandfonline.comnih.gov |
| Benzothiophene-PLK1 Inhibitors | PLK1 Polo-Box Domain (PBD) | Disruption of PLK1 localization and function | High binding affinity in fluorescence polarization assays, induction of mitotic arrest and apoptosis. researchgate.net |
Development of Novel Pharmacophores Based on the Benzothiophene-Carbaldehyde Core
A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The this compound core is an excellent starting point for developing novel pharmacophores by introducing diverse chemical functionalities.
Researchers have successfully synthesized new chemical entities by coupling the benzothiophene core with other heterocyclic systems known for their biological activities. For example, tethering the benzothiophene scaffold to 1,3,4-oxadiazole or thiazole moieties has produced compounds with potent antimicrobial and anti-Toxoplasma gondii activity, respectively. researchgate.net
The development of benzothiophene-chalcone hybrids represents another successful strategy. nih.gov Chalcones themselves possess a wide range of biological activities, and combining this pharmacophore with the benzothiophene core resulted in dual-function molecules with significant cholinesterase inhibitory effects. nih.gov Similarly, the creation of benzothiophene acrylonitrile analogs established a novel pharmacophore for potent antitubulin anticancer agents. nih.gov These hybrid molecules often exhibit synergistic or enhanced activity compared to the individual pharmacophoric components. The versatility of the carbaldehyde group allows for a wide range of chemical reactions, such as condensation and cyclization, enabling the construction of a large library of diverse derivatives for screening and development. researchgate.netmdpi.com
Emerging Research Directions and Future Outlook
Green Chemistry Approaches in Synthesis and Functionalization
The principles of green chemistry, which advocate for the reduction of waste and the use of less hazardous substances, are increasingly influencing the synthesis of complex molecules. researchgate.net For a halogenated heterocycle like 4-bromo-1-benzothiophene-3-carbaldehyde, this involves reimagining traditional synthetic routes to improve their environmental footprint.
Current research on related benzothiophene (B83047) and benzothiazole (B30560) structures highlights several promising green strategies. One key area is the replacement of conventional solvents with more environmentally benign alternatives. For instance, syntheses that traditionally use chlorinated solvents are being adapted to use water or bio-based solvents like glycerol, sometimes assisted by microwave irradiation to reduce reaction times. mdpi.com Furthermore, catalyst-free and solvent-free methodologies are gaining traction. Iodine-catalyzed cascade reactions of thiophenols with alkynes under solvent-free conditions represent an efficient, economical, and green approach to the benzothiophene core. organic-chemistry.orgrsc.org Another innovative technique involves photocatalytic radical annulation using visible light and an organic dye like Eosin Y, which allows for the regioselective synthesis of substituted benzothiophenes under mild conditions. organic-chemistry.org
| Strategy | Key Features | Reaction Conditions | Advantages | Reference |
|---|---|---|---|---|
| Photocatalytic Radical Annulation | Eosin Y as organic photocatalyst | Green light irradiation | Metal-free, mild conditions | organic-chemistry.org |
| Iodine-Catalyzed Cascade | Iodine catalyst | Solvent-free | High atom economy, metal-free | organic-chemistry.orgrsc.org |
| Microwave-Assisted Synthesis | Glycerol as solvent | Microwave irradiation (180 W, 100°C) | Rapid reaction times (4-8 min), eco-friendly solvent | mdpi.com |
Flow Chemistry Methodologies for Efficient Production
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. chim.itnih.gov These benefits are particularly relevant for the synthesis and functionalization of this compound, especially for reactions that are highly exothermic or involve hazardous reagents.
A pertinent example is the electrochemical bromination of 2-substituted benzothiophenes to yield 3-bromo-benzothiophenes, a transformation closely related to the target compound's structure. This process has been successfully adapted to a continuous-flow electrochemical cell, demonstrating the feasibility of using flow technology for the regioselective halogenation of the benzothiophene core. researchgate.net Flow chemistry is also exceptionally well-suited for reactions involving unstable intermediates, such as those generated in organometallic chemistry. nih.govokayama-u.ac.jp Syntheses that rely on lithiation followed by formylation to introduce the aldehyde group could be significantly optimized in a flow reactor, which allows for precise control over residence time and temperature, thereby minimizing the degradation of sensitive intermediates. okayama-u.ac.jp The transition from batch to flow processing for key synthetic steps could lead to higher yields, improved purity, and a more efficient and safer manufacturing process for this compound and its derivatives. chim.it
Photocatalytic Transformations of the Compound
Photocatalysis, driven by visible light, has emerged as a powerful tool for forging complex chemical bonds under mild conditions. semanticscholar.org For this compound, photocatalysis opens up new avenues for late-stage functionalization, allowing for the selective modification of the molecule's core structure. The benzothiophene scaffold, the C-Br bond, and the aldehyde group each present unique opportunities for photocatalytic reactions.
Research on related aromatic systems has shown that C–H bonds on the benzene (B151609) ring can be targeted for functionalization through photoredox catalysis. semanticscholar.org This could enable the introduction of new substituents onto the this compound backbone without requiring de novo synthesis. Furthermore, the carbon-bromine bond is susceptible to photocatalytic transformations. Benzothiadiazole-functionalized covalent organic frameworks (COFs) have been shown to be effective heterogeneous photocatalysts for the reductive dehalogenation of phenacyl bromide derivatives under blue LED irradiation, achieving yields up to 98%. rsc.org This suggests that the bromine atom on the target compound could be replaced with other functional groups or a hydrogen atom under photocatalytic conditions. The aldehyde group itself can participate in photocatalytic reactions, such as oxidative coupling with amines to form amides, using air as a green oxidant. beilstein-journals.org
Applications in Chemical Biology Probes
Chemical probes are essential tools for studying biological systems, and those that form covalent bonds with their protein targets offer unique advantages in terms of potency and duration of action. escholarship.org The structure of this compound contains features that make it an attractive starting point for the design of covalent probes. The aldehyde group can act as a reactive "warhead," capable of forming a covalent bond with nucleophilic amino acid residues, such as lysine (B10760008), on a target protein through Schiff base formation. nih.gov
The benzothiophene core serves as a rigid scaffold that can be further decorated with other functionalities to modulate properties like solubility, cell permeability, and target selectivity. The development of such probes would involve synthesizing a library of derivatives and screening them against specific biological targets. Advanced proteomic techniques like activity-based protein profiling (ABPP) could then be used to assess the selectivity of these probes across the entire proteome. nih.gov The alkyne or azide (B81097) groups necessary for downstream analysis via click chemistry could be readily incorporated into the benzothiophene scaffold, making this compound a versatile platform for developing next-generation chemical biology tools. nih.gov
Advanced Spectroscopic Probes and Imaging Agents (non-clinical)
Fluorescent probes are indispensable for visualizing biological processes within living cells. The benzothiophene core is known to be fluorescent, providing an intrinsic spectroscopic handle. researchgate.net This inherent fluorescence can be tuned and utilized in the design of advanced probes. Research on related benzothiadiazole and thiophene-based dyes has demonstrated their utility in imaging specific cellular organelles, such as lipid droplets and mitochondria. researchgate.netrsc.org
A particularly relevant strategy for this compound involves leveraging the bromine atom as a quenching or modulating group in a fluorogenic probe. For example, derivatives of 4-bromo-1,8-naphthalimide have been developed as "turn-on" fluorescent probes for glutathione (B108866) S-transferase (GST) activity. nih.gov In this system, the probe is initially non-fluorescent. However, upon enzymatic reaction where a glutathione molecule displaces the bromide, a highly fluorescent product is released. nih.gov This mechanism could be directly applied to the this compound scaffold. A derivative could be designed to be selectively activated by a specific enzyme or chemical entity in a biological sample, leading to a measurable increase in fluorescence, thereby allowing for the imaging of that target's activity.
| Functional Group | Potential Application | Mechanism / Principle | Analogous System Reference |
|---|---|---|---|
| Aldehyde (-CHO) | Covalent Chemical Probe | Forms Schiff base with protein lysine residues. | nih.gov |
| Bromo (-Br) | Fluorogenic Probe Substrate | Nucleophilic aromatic substitution (SNAr) by a biological nucleophile (e.g., glutathione) unquenches fluorescence. | nih.gov |
| Benzothiophene Core | Fluorescence Imaging Agent | Intrinsic fluorescence of the conjugated ring system, tunable via substitution. | researchgate.net |
| Aromatic C-H Bonds | Late-Stage Functionalization Handle | Photocatalytic C-H activation allows for the introduction of new functional groups. | semanticscholar.org |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-bromo-1-benzothiophene-3-carbaldehyde in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to minimize skin/eye contact. Work in a fume hood to avoid inhalation .
- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Toxicity Considerations : Due to limited toxicological data, treat as a potential irritant. Avoid ingestion and implement waste neutralization protocols (e.g., activated carbon adsorption) .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify the benzothiophene scaffold, bromine substitution (δ ~3.5–4.5 ppm for adjacent protons), and aldehyde proton (δ ~9.5–10.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (C₉H₅BrOS: expected [M+H]⁺ = 248.93) and isotopic patterns for bromine .
- HPLC : Reverse-phase C18 columns with methanol/water gradients (e.g., 70:30 to 95:5) to assess purity (>95% by UV detection at 254 nm) .
Advanced Research Questions
Q. What synthetic strategies optimize the regioselective bromination of 1-benzothiophene-3-carbaldehyde to minimize side products?
- Methodological Answer :
- Electrophilic Substitution : Use Lewis acids (e.g., FeBr₃) in non-polar solvents (e.g., CCl₄) at 0–5°C to direct bromination to the 4-position. Monitor reaction progress via TLC (hexane:EtOAc 8:2) .
- Competing Pathways : If over-bromination occurs, reduce Br₂ stoichiometry (1.1 eq) and quench excess bromine with Na₂S₂O₃ .
- Yield Optimization : Recrystallization from ethanol/water (7:3) improves purity (yield ~65–75%) .
Q. How can computational chemistry predict the reactivity of the aldehyde group in nucleophilic addition reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The aldehyde’s LUMO energy indicates susceptibility to nucleophilic attack (e.g., Grignard reagents) .
- Solvent Effects : Simulate solvent polarity (e.g., DMF vs. THF) to predict reaction rates. Polar aprotic solvents stabilize transition states, enhancing reactivity .
- Experimental Validation : Compare computational predictions with empirical kinetics (e.g., UV-Vis monitoring of aldehyde consumption) .
Q. What crystallographic methods resolve discrepancies in reported crystal packing of this compound derivatives?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets. Resolve twinning with SHELXD .
- Refinement : Apply SHELXL for anisotropic displacement parameters. Address disorder in the bromine position using PART instructions .
- Validation : Check R-factor convergence (<5%) and validate geometry with PLATON (e.g., Hirshfeld surface analysis for intermolecular interactions) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the stability of this compound under basic conditions?
- Methodological Answer :
- Controlled Replication : Repeat reactions in anhydrous vs. hydrated solvents (e.g., THF vs. THF/H₂O) to isolate hydrolysis effects .
- Degradation Monitoring : Use LC-MS to track aldehyde oxidation (e.g., to carboxylic acid) under varying pH (pH 7–12) .
- Statistical Analysis : Apply ANOVA to compare degradation rates across studies. Discrepancies may arise from trace metal impurities (e.g., Fe³⁺ catalyzing oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
